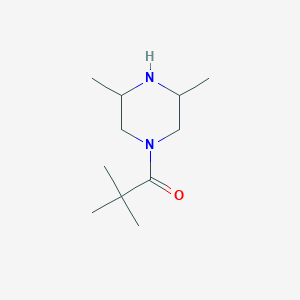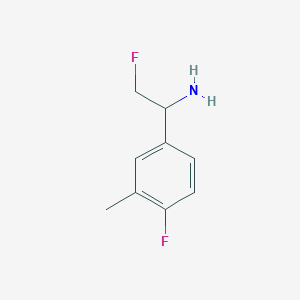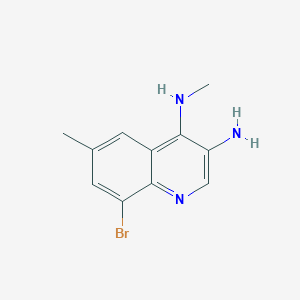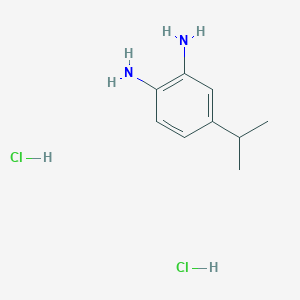amine](/img/structure/B13222983.png)
[1-(2-Methylphenyl)ethyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylphenyl)ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a methylphenyl ring and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the alkylation of 2-methylphenylacetonitrile with propylamine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 1-(2-Methylphenyl)ethylamine may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediate. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Methylphenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed:
Oxidation: Imines, oxides
Reduction: Secondary and tertiary amines
Substitution: Substituted amines, amides, sulfonamides
Scientific Research Applications
Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of amine metabolism and enzyme interactions. It can be used as a substrate or inhibitor in enzymatic assays to investigate the activity of amine oxidases and other related enzymes.
Medicine: In medicine, 1-(2-Methylphenyl)ethylamine may be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known bioactive amines.
Industry: Industrially, the compound can be used in the production of polymers, resins, and coatings. Its amine functionality allows it to act as a curing agent or cross-linker in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate enzyme activity. Additionally, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction pathways and neuronal function.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)ethylamine
- 1-(2-Methylphenyl)ethylamine
- 1-(2-Methylphenyl)ethylamine
Comparison: Compared to its analogs, 1-(2-Methylphenyl)ethylamine exhibits unique properties due to the specific positioning of the methyl group on the phenyl ring and the length of the alkyl chain. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a distinct entity in its class.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-9-13-11(3)12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 |
InChI Key |
UQBHXDVSTUBYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-5-[ethyl(propyl)amino]piperidine-3-carboxylic acid](/img/structure/B13222906.png)


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)
![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)

![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)




![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
